molecular formula C12H9ClFNO B8276463 (2-Chloro-phenyl)-(2-fluoropyridin-3-yl)methanol

(2-Chloro-phenyl)-(2-fluoropyridin-3-yl)methanol

Cat. No.: B8276463
M. Wt: 237.66 g/mol
InChI Key: RAKKGPCXMQSFFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloro-phenyl)-(2-fluoropyridin-3-yl)methanol is a useful research compound. Its molecular formula is C12H9ClFNO and its molecular weight is 237.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9ClFNO

Molecular Weight

237.66 g/mol

IUPAC Name

(2-chlorophenyl)-(2-fluoropyridin-3-yl)methanol

InChI

InChI=1S/C12H9ClFNO/c13-10-6-2-1-4-8(10)11(16)9-5-3-7-15-12(9)14/h1-7,11,16H

InChI Key

RAKKGPCXMQSFFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C2=C(N=CC=C2)F)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add diisopropylamine-(286.6 g, 2.83 mol) to a −63° C. solution of n-butyllithium (2.47 M in hexanes, 917 mL, 2.27 mol) while maintaining the temperature below −38° C. Add tetrahydrofuran (1.20 L) while maintaining the temperature below −43° C. To the resulting solution add 2-fluoropyridine (200.0 g, 2.06 mol) while maintaining the temperature between −66° C. and −57° C. Stir the resulting solution between −72° C. and −57° C. for 45 min. To this solution add a solution of 2-chlorobenzaldehyde (318.5 g, 2.27 mol) in tetrahydrofuran (125 mL) while maintaining the temperature between −70° C. and −39° C. Stir the resulting solution between −73° C. to −50° C. for 1 h, and then add methanol (198 g, 6.18 mol). Allow the solution to warm to −30° C. and stir for 30 min. Add the resulting solution to a −13° C. mixture of toluene (1.20 L) and 3 N hydrochloric acid (1.85 L, 5.55 mol). Separate the layers and extract the aqueous layer with toluene (1.2 L). Extract the combined organic layers with water (1.8 L), and then concentrate this solution at 60° C. under reduced pressure to an approximate weight of 910 g. Cool the solution to 25° C. Crystallization will occur. Stir the resulting slurry for 1 h. Add cyclohexane (2.0 L) over a period of 5 min, and then stir the resulting slurry for 14 h. Collect the resulting solid by filtration and wash the solid with cyclohexane (500 mL). Dry the solid under vacuum at 45° C. for 4 h to afford the title compound as a white solid. 1H NMR (400 MHz, DMSO-D6) δ ppm 6.17 (d, J=4.80 Hz, 1H) 6.35 (d, J=4.80 Hz, 1H) 7.29-7.38 (m, 2H) 7.42 (t, J=7.71 Hz, 1H) 7.41-7.46 (m, 1H) 7.61-7.67 (m, 1H) 7.75-7.88 (m, 1H) 8.16 (d, J=4.55 Hz, 1H).
Quantity
286.6 g
Type
reactant
Reaction Step One
Quantity
917 mL
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
318.5 g
Type
reactant
Reaction Step Three
Quantity
125 mL
Type
solvent
Reaction Step Three
Quantity
198 g
Type
reactant
Reaction Step Four
Quantity
1.2 L
Type
solvent
Reaction Step Five
Quantity
1.85 L
Type
reactant
Reaction Step Six
Quantity
1.2 L
Type
solvent
Reaction Step Six

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